

2-Isopropyl-1,3,6,2-dioxazaborocane CAS number

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Compound of Interest

Compound Name: 2-Isopropyl-1,3,6,2-dioxazaborocane

Cat. No.: B169438

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An In-depth Technical Guide to **2-Isopropyl-1,3,6,2-dioxazaborocane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isopropyl-1,3,6,2-dioxazaborocane, a member of the diethanolamine (DEA) boronic ester family, serves as a crucial and versatile building block in modern synthetic organic chemistry. Its stability, crystallinity, and predictable reactivity make it a valuable reagent, particularly in the realm of pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in facilitating robust and scalable cross-coupling reactions.

Core Chemical Identity and Properties

2-Isopropyl-1,3,6,2-dioxazaborocane is an organoboron compound recognized for its utility as a stable, solid surrogate for the more volatile and less stable isopropylboronic acid. Its formal name is 2-(propan-2-yl)-1,3,6,2-dioxazaborocane, and it is also commonly referred to as isopropylboronic acid diethanolamine ester.^[1]

Table 1: Physicochemical Properties of **2-Isopropyl-1,3,6,2-dioxazaborocane**

Property	Value
CAS Number	119246-82-1[1]
Molecular Formula	C ₇ H ₁₆ BNO ₂ [1]
Molecular Weight	157.02 g/mol [1]
Exact Mass	157.1274089 u[1]
Appearance	Powder or liquid[2]
Purity (Typical)	≥97%[2]

Table 2: Chemical Identifiers

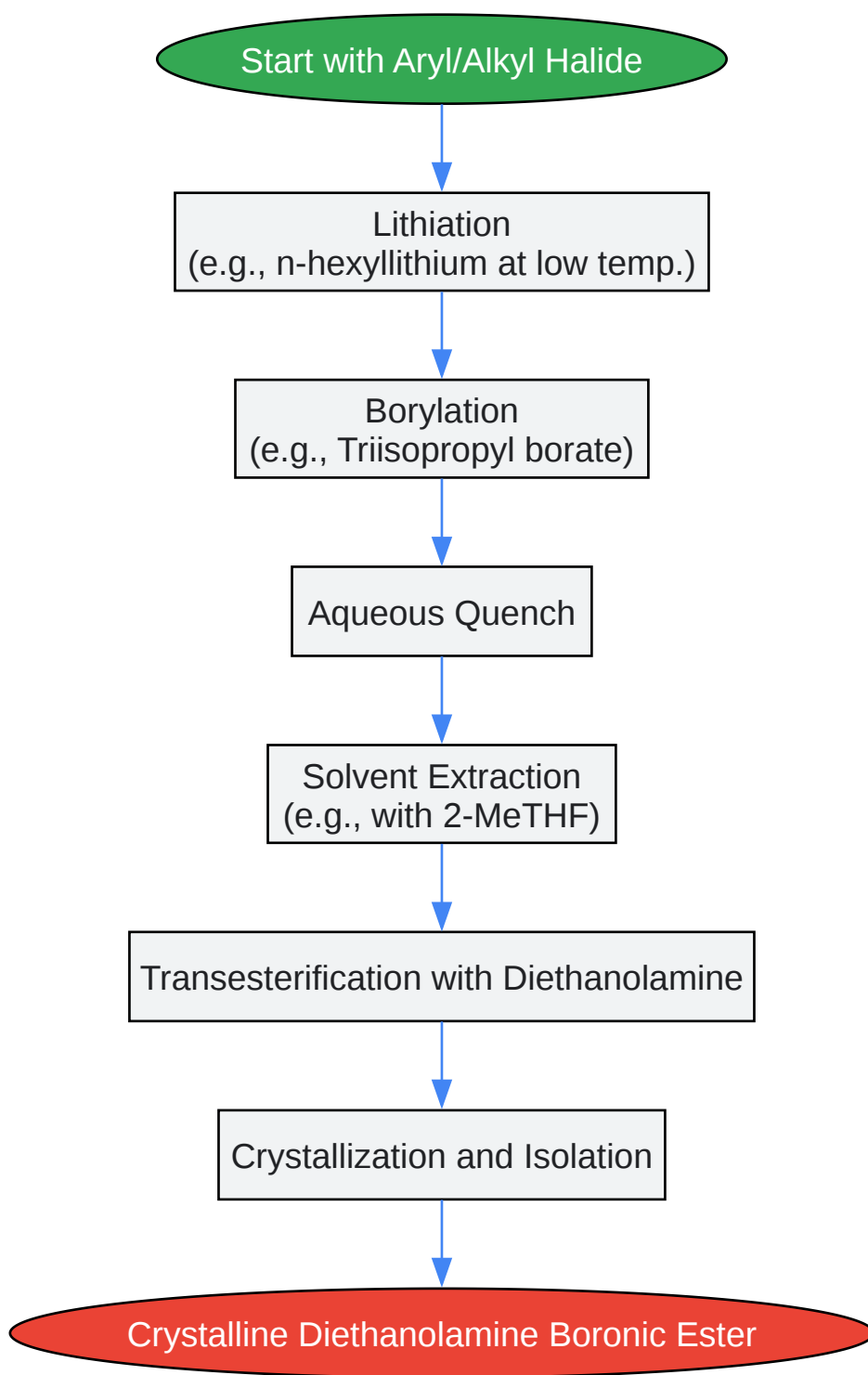
Identifier	Value
InChI Key	ZUDZAAOFXMKZHD-UHFFFAOYSA-N[1]
DSSTox ID	DTXSID20559828[1]
Synonyms	Isopropylboronic acid diethanolamine ester, 2-propan-2-yl-1,3,6,2-dioxazaborocane[1]

Synthesis and Experimental Protocol

The synthesis of dioxazaborocanes is generally achieved through the condensation of a boronic acid with diethanolamine. A common and scalable approach involves a one-pot lithiation-borylation-transesterification sequence, which avoids the isolation of the often unstable boronic acid intermediate.[3][4]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of a diethanolamine boronic ester, which is applicable to **2-Isopropyl-1,3,6,2-dioxazaborocane**.



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Caption: Generalized workflow for the synthesis of diethanolamine boronic esters.

Detailed Experimental Protocol: Synthesis of a Functionalized Dioxazaborocane for Suzuki Coupling

The following protocol is adapted from the process development for the synthesis of Lanabecestat, detailing the preparation of a similar diethanolamine boronic ester.[5]

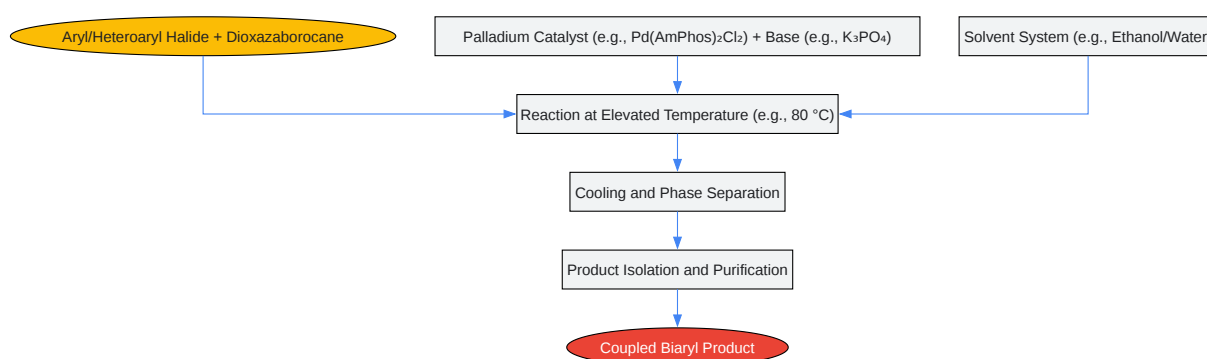
- **Lithiation and Borylation:** A solution of the starting aryl halide (e.g., 3-bromo-5-(prop-1-ynyl)pyridine) in a suitable solvent (e.g., toluene and tetrahydrofuran) is cooled to a low temperature (e.g., -70 °C).[5] Triisopropylborate is added, followed by the slow addition of a lithiating agent such as n-hexyllithium over several hours.[5]
- **Quench and Workup:** The reaction is quenched by adding it to a stirred mixture of an appropriate solvent (e.g., isopropyl acetate) and water at a controlled temperature (e.g., 15 °C).[5] The layers are separated, and the aqueous layer is washed.
- **Solvent Exchange and Azeotropic Drying:** The aqueous phase containing the boronic acid intermediate is treated with a suitable extraction solvent like 2-methyl tetrahydrofuran and acidified (e.g., with sulfuric acid).[5] The organic layer is then washed with water and subjected to distillation and azeotropic drying to remove water.[5]
- **Transesterification and Crystallization:** A solution of diethanolamine in a solvent such as isopropanol is added to the dried organic solution of the boronic acid intermediate at room temperature.[5] Seeding with a small amount of the final product may be employed to initiate crystallization.[5] The resulting slurry is cooled, held, and then filtered. The filter cake is washed with appropriate solvents (e.g., methyl tert-butyl ether) and dried under reduced pressure to yield the crystalline dioxazaborocane product.[5]

Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction

Diethanolamine boronic esters like **2-Isopropyl-1,3,6,2-dioxazaborocane** are highly valued for their application in Suzuki-Miyaura cross-coupling reactions. Their solid nature allows for more accurate dosing compared to boronic acids, and they are generally more stable, which is advantageous for process robustness and scalability in pharmaceutical manufacturing.[3][5][6]

Suzuki-Miyaura Coupling Workflow

The diagram below outlines the key steps in a Suzuki-Miyaura coupling reaction utilizing a dioxazaborocane.



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Caption: Workflow of a Suzuki-Miyaura coupling using a dioxazaborocane.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of a Suzuki-Miyaura coupling using a diethanolamine boronic ester in the synthesis of a pharmaceutical intermediate.^[5]

- **Reaction Setup:** A reaction vessel is charged with the aryl bromide, the diethanolamine boronic ester (dioxazaborocane), a palladium catalyst (e.g., Pd(AmPhos)₂Cl₂), and a suitable solvent such as ethanol.^[5] The vessel is purged with an inert gas like nitrogen.^[5]

- **Addition of Base:** An aqueous solution of a base, typically potassium phosphate tribasic, is added to the reaction mixture.^[5]
- **Reaction Execution:** The biphasic mixture is heated to a specified temperature (e.g., 80 °C) and agitated for a period sufficient to ensure complete conversion (e.g., 90 minutes).^[5]
- **Workup and Isolation:** The reaction mixture is cooled, and the aqueous layer is separated.^[5] The organic layer containing the product is then subjected to further purification steps, which may include washes, crystallization, and filtration to isolate the final coupled product.

Stability and Handling

Diethanolamine boronic esters are generally stable, crystalline solids that are easier to handle than their corresponding boronic acids.^{[2][6]} They can often be stored at room temperature for extended periods without significant degradation.^[2] However, standard laboratory safety precautions should always be observed.

Table 3: General Stability and Handling

Parameter	Recommendation
Chemical Stability	Stable under proper storage conditions.
Storage	Store in a cool, dark, and tightly closed container. ^[2]
Incompatible Materials	Strong oxidizing agents.
Handling	Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear suitable protective equipment.

Conclusion

2-Isopropyl-1,3,6,2-dioxazaborocane and related diethanolamine boronic esters are enabling reagents in modern organic synthesis, particularly within the pharmaceutical industry. Their enhanced stability and ease of handling have led to the development of more robust, scalable, and efficient manufacturing processes for complex active pharmaceutical ingredients. For

researchers and drug development professionals, understanding the properties and applications of these compounds is key to leveraging their advantages in the synthesis of novel therapeutics.

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